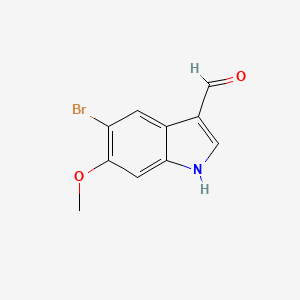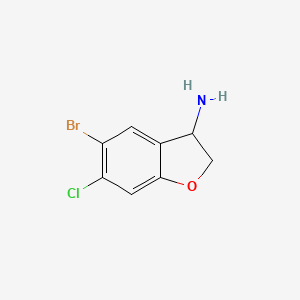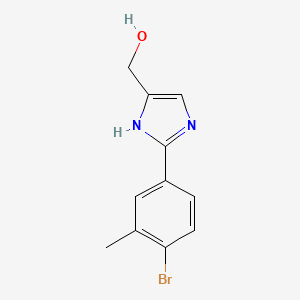
6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-fluoro-2-methylbenzene with chlorinating agents to introduce the chlorine atom, followed by coupling with a pyridine derivative under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized processes to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine
- 3-Pyridinamine, 6-chloro-4-(4-fluoro-2-methylphenyl)
Uniqueness
Compared to similar compounds, 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it particularly valuable in the synthesis of pharmacologically active molecules and in various scientific research applications .
Properties
Molecular Formula |
C12H11Cl2FN2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H10ClFN2.ClH/c1-7-4-8(14)2-3-9(7)10-5-12(13)16-6-11(10)15;/h2-6H,15H2,1H3;1H |
InChI Key |
KYXZNPNPWFUWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Boc-2-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B15335289.png)





![N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine](/img/structure/B15335319.png)




![2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15335354.png)

![2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335363.png)
